2-Fluoro-3-methylbut-2-enoic acid 2-Fluoro-3-methylbut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 15051-86-2
VCID: VC3398551
InChI: InChI=1S/C5H7FO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8)
SMILES: CC(=C(C(=O)O)F)C
Molecular Formula: C5H7FO2
Molecular Weight: 118.11 g/mol

2-Fluoro-3-methylbut-2-enoic acid

CAS No.: 15051-86-2

Cat. No.: VC3398551

Molecular Formula: C5H7FO2

Molecular Weight: 118.11 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-methylbut-2-enoic acid - 15051-86-2

Specification

CAS No. 15051-86-2
Molecular Formula C5H7FO2
Molecular Weight 118.11 g/mol
IUPAC Name 2-fluoro-3-methylbut-2-enoic acid
Standard InChI InChI=1S/C5H7FO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8)
Standard InChI Key RHPSOCYWHMIVLQ-UHFFFAOYSA-N
SMILES CC(=C(C(=O)O)F)C
Canonical SMILES CC(=C(C(=O)O)F)C

Introduction

Physical and Chemical Properties

Basic Identification and Structural Information

2-Fluoro-3-methylbut-2-enoic acid is characterized by specific identifying parameters that distinguish it from other organic compounds. The compound exhibits distinctive structural features including an unsaturated carbon backbone with methyl substituents.

Table 1: Basic Identification Parameters of 2-Fluoro-3-methylbut-2-enoic acid

ParameterValue
IUPAC Name2-fluoro-3-methylbut-2-enoic acid
CAS Number15051-86-2
Molecular FormulaC5H7FO2
Molecular Weight118.11 g/mol
InChIInChI=1S/C5H7FO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8)
InChIKeyRHPSOCYWHMIVLQ-UHFFFAOYSA-N
Canonical SMILESCC(=C(C(=O)O)F)C

The structural arrangement of 2-Fluoro-3-methylbut-2-enoic acid includes a fluorine atom attached to the second carbon of the but-2-enoic acid backbone, with methyl groups at the third carbon position. The presence of the fluorine atom significantly influences the electronic properties and reactivity of the compound, making it distinct from its non-fluorinated analogues.

Physicochemical Properties

The physicochemical properties of 2-Fluoro-3-methylbut-2-enoic acid determine its behavior in chemical reactions, solubility characteristics, and potential applications. Understanding these properties is essential for predicting its interactions with biological systems and its utility in synthetic chemistry.

Table 2: Physicochemical Properties of 2-Fluoro-3-methylbut-2-enoic acid

PropertyValueReference
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
XLogP3-AA0.9
Exact Mass118.04300762 Da

The compound's moderate lipophilicity (XLogP3-AA of 0.9) suggests a balance between hydrophilic and hydrophobic characteristics, which can be advantageous for membrane permeability in biological systems . The presence of one hydrogen bond donor and three acceptors indicates potential for interactions with biological macromolecules through hydrogen bonding, which may contribute to its biological activity profiles.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Fluoro-3-methylbut-2-enoic acid typically involves fluorination of the corresponding non-fluorinated precursor. Understanding these synthetic pathways is crucial for developing efficient and scalable production methods for this compound.

Electrophilic fluorination represents one of the most common approaches for introducing fluorine into the carbon backbone. This method typically employs electrophilic fluorinating agents that transfer the fluorine atom to the target molecule at specific positions based on electronic and steric factors. For 2-Fluoro-3-methylbut-2-enoic acid, the fluorination typically occurs at the α-position relative to the carboxylic acid group.

Reaction Conditions and Considerations

The successful synthesis of 2-Fluoro-3-methylbut-2-enoic acid depends on careful control of reaction conditions to ensure selectivity and yield. The choice of solvents, temperature, and reaction time significantly influences the outcome of the fluorination process.

Polar aprotic solvents are generally preferred for fluorination reactions as they facilitate the dissolution of both the substrate and the fluorinating agent while minimizing side reactions. Temperature control is equally critical, as lower temperatures typically favor selectivity while higher temperatures may enhance reaction rates but potentially lead to unwanted by-products.

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of 2-Fluoro-3-methylbut-2-enoic acid is primarily determined by two key functional groups: the carboxylic acid moiety and the fluorine-substituted carbon-carbon double bond. These functional groups can participate in various chemical transformations, making the compound versatile in organic synthesis.

Key Transformation Reactions

Several important transformation reactions can be performed with 2-Fluoro-3-methylbut-2-enoic acid, expanding its utility in synthetic chemistry:

  • Esterification: Formation of esters through reaction with alcohols, typically catalyzed by acids or activated intermediates.

  • Amidation: Conversion to amides via reaction with amines, often requiring activation of the carboxyl group.

  • Reduction: Selective reduction of the carboxylic acid to the corresponding alcohol using appropriate reducing agents.

  • Addition reactions: The carbon-carbon double bond can undergo additions, including hydrogenation, halogenation, and conjugate additions.

The presence of the fluorine atom introduces specific considerations for these reactions, potentially affecting reaction rates, selectivity, and required conditions compared to non-fluorinated analogues.

Applications in Research and Industry

Synthetic Building Block Applications

2-Fluoro-3-methylbut-2-enoic acid serves as a valuable building block in organic synthesis, particularly for the preparation of fluorinated compounds with potential applications in pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into organic molecules has become increasingly important in medicinal chemistry due to the unique properties conferred by fluorine substitution.

The compound can be utilized in the synthesis of more complex fluorinated structures through functional group transformations and coupling reactions. Its carboxylic acid functionality provides a versatile handle for further derivatization, while the fluorinated double bond introduces specific electronic and steric effects that can be exploited in the design of bioactive molecules.

Biological Activity Profiles

Other Biological Activities

Beyond antimicrobial properties, fluorinated carboxylic acids have been investigated for various biological activities, including anti-inflammatory and enzyme inhibitory effects. The specific biological activity profile of 2-Fluoro-3-methylbut-2-enoic acid remains to be fully characterized through systematic studies.

The structural features of this compound, particularly the fluorine substitution and the carbon-carbon double bond, provide potential interaction points with biological macromolecules. These interactions could modulate enzyme function or receptor signaling, suggesting possible applications in the development of therapeutic agents targeting specific biological pathways.

Comparative Analysis with Related Compounds

Comparison with Structural Isomers

A comparative analysis with structural isomers provides valuable insights into the relationship between molecular arrangement and chemical properties. The (E)-3-fluoro-2-methylbut-2-enoic acid represents a structural isomer of 2-Fluoro-3-methylbut-2-enoic acid, with different positions of the fluorine atom and methyl groups .

Table 3: Comparison of 2-Fluoro-3-methylbut-2-enoic acid with its Structural Isomer

Feature2-Fluoro-3-methylbut-2-enoic acid(E)-3-fluoro-2-methylbut-2-enoic acid
Molecular FormulaC5H7FO2C5H7FO2
Molecular Weight118.11 g/mol118.11 g/mol
InChIKeyRHPSOCYWHMIVLQ-UHFFFAOYSA-NLVPPTJJGZMPINC-ONEGZZNKSA-N
Position of FluorineCarbon-2Carbon-3
Position of Methyl GroupsCarbon-3Carbon-2

The positional differences of the functional groups between these isomers can significantly affect their chemical reactivity, physical properties, and biological activities. The electronic effects of the fluorine atom differ based on its position relative to the carboxylic acid group and the double bond, potentially leading to distinct reaction profiles and applications.

Comparison with Saturated Analogues

2-Fluoro-3-methylbutanoic acid (C5H9FO2) represents a saturated analogue of 2-Fluoro-3-methylbut-2-enoic acid, differing by the absence of the carbon-carbon double bond . Comparing these compounds provides insights into the effect of unsaturation on the properties of fluorinated carboxylic acids.

Table 4: Comparison with Saturated Analogue

Feature2-Fluoro-3-methylbut-2-enoic acid2-Fluoro-3-methylbutanoic acid
Molecular FormulaC5H7FO2C5H9FO2
Molecular Weight118.11 g/mol120.12 g/mol
UnsaturationContains C=C double bondSaturated structure
CAS Number15051-86-21578-62-7

The presence of the carbon-carbon double bond in 2-Fluoro-3-methylbut-2-enoic acid introduces conformational constraints and potential sites for addition reactions, distinguishing its chemical behavior from the saturated analogue. The unsaturated structure also affects physical properties such as boiling point, solubility, and interaction with biological systems.

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